Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate
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Overview
Description
Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[1.1.1]pentane derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclo[1.1.1]pentane structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (3-Aminobicyclo[1.1.1]Pentan-1-Yl)Carbamate: Similar structure but with an amino group instead of an oxo group.
Tert-Butyl (3-(Hydroxymethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate: Contains a hydroxymethyl group instead of an oxo group.
Uniqueness
Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate is unique due to its oxoethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h5H,4,6-8H2,1-3H3,(H,13,15) |
InChI Key |
IJRMZEIPIBPIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC=O |
Origin of Product |
United States |
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